2-(Dichloromethyl)-6-methylpyridine
Description
Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, stands as a cornerstone in the field of organic chemistry. numberanalytics.comnumberanalytics.com Its structure is analogous to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units. globalresearchonline.net This substitution of a nitrogen atom in the aromatic ring imparts unique electronic properties and a distinct reactivity profile compared to benzene, making pyridine and its derivatives exceptionally versatile building blocks in organic synthesis. numberanalytics.comfiveable.me The nitrogen atom's lone pair of electrons confers basicity (pKa of 5.2), allowing pyridine to function as a nucleophile and a base in various reactions. numberanalytics.comfiveable.me
The significance of pyridine derivatives is underscored by their widespread presence in a vast array of industrially and biologically important molecules. numberanalytics.com In the pharmaceutical sector, the pyridine scaffold is a key component in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comglobalresearchonline.net Notable examples of pharmaceuticals containing a pyridine ring include the coenzyme NAD⁺, which is vital for cellular energy production, and drugs like Perampanel, used for treating seizures. globalresearchonline.netfiveable.me Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry, where they are employed as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, their unique photophysical properties have led to their use in the development of functional materials such as conducting polymers and luminescent materials. numberanalytics.com The synthesis of these valuable compounds often relies on the strategic functionalization of the pyridine ring, a process in which halogenated derivatives play a crucial role.
Importance of Halogenated Methylpyridines as Chemical Intermediates
Halogenated methylpyridines are a class of pyridine derivatives where the pyridine ring is substituted with one or more halogen atoms and at least one methyl group. These compounds are of paramount importance as chemical intermediates in the synthesis of more complex molecules. The halogen atoms, typically chlorine or bromine, serve as excellent leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups onto the pyridine ring, which is a key strategy in the construction of target molecules.
The methyl group can also be chemically modified. For instance, it can undergo oxidation or further halogenation to create different reactive handles on the molecule. The interplay between the halogen and methyl substituents on the pyridine ring provides a versatile platform for chemists to design and execute complex synthetic routes. For example, compounds like 2-chloro-6-methylpyridine (B94459) are used as starting materials in the synthesis of various biologically active compounds. bldpharm.com The chlorination of methyl groups, as seen in 2-(chloromethyl)-6-methylpyridine, introduces another reactive site, making these compounds valuable precursors for a variety of sulfinyl benzimidazoles, which are a prominent class of drugs used as proton pump inhibitors. orientjchem.org The synthesis of 2-chloro-6-(dichloromethyl)pyridine (B1220261) from 2-chloro-6-(trichloromethyl)pyridine highlights a common transformation, showcasing the conversion between different oxidation states of the methyl group to achieve a desired intermediate. prepchem.comprepchem.com
Overview of Research Trajectories for 2-(Dichloromethyl)-6-methylpyridine
Research involving this compound and its close analogs primarily focuses on its synthesis and its utilization as a key intermediate in the preparation of pharmaceuticals and agrochemicals. The dichloromethyl group is a versatile functional group that can be hydrolyzed to an aldehyde, which can then participate in a variety of subsequent reactions.
One significant research trajectory involves the controlled synthesis of this compound itself. Methodologies have been developed for the selective chlorination of the methyl group of 2-methylpyridine (B31789) derivatives. For instance, patents describe multi-step syntheses starting from 2,6-lutidine, which is first oxidized and then subjected to a series of reactions to introduce the dichloromethyl group. google.comgoogle.com Another approach involves the partial reduction of a trichloromethyl group, as demonstrated in the synthesis of 2-chloro-6-(dichloromethyl)pyridine from 2-chloro-6-(trichloromethyl)pyridine using reagents like iron filings in hydrochloric acid or ferrous chloride. prepchem.comprepchem.com
A second major area of research is the application of this compound as a building block. The dichloromethyl group serves as a masked aldehyde. This functionality is crucial for constructing larger molecular frameworks. Research has demonstrated the conversion of related chloromethylpyridines into sulfonyl derivatives, which are key components of proton pump inhibitors. orientjchem.org The reactivity of the dichloromethyl group allows for its conversion into other functional groups, making it a valuable synthon in multi-step organic synthesis. The development of efficient and selective transformations of the dichloromethyl group continues to be an active area of investigation, aiming to broaden the synthetic utility of this important class of halogenated methylpyridines.
Chemical Compound Data
| Property | Value | Source |
| Compound Name | This compound | |
| CAS Number | 4377-35-9 | chemicalbook.com |
| Molecular Formula | C₇H₇Cl₂N | chemicalbook.com |
| Molecular Weight | 176.04 g/mol | chemicalbook.com |
| Property | Value | Source |
| Compound Name | 2-Chloro-6-(dichloromethyl)pyridine | |
| CAS Number | 78152-53-1 | prepchem.com |
| Melting Point | 53.3-54.0 °C | prepchem.com |
| Property | Value | Source |
| Compound Name | 2,6-Dichloropyridine | |
| CAS Number | 2402-78-0 | wikipedia.org |
| Molecular Formula | C₅H₃Cl₂N | wikipedia.org |
| Molar Mass | 147.99 g/mol | wikipedia.org |
| Appearance | White solid | wikipedia.org |
| Melting Point | 86–89 °C | wikipedia.org |
| Boiling Point | 211–212 °C | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-(dichloromethyl)-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSBVUWJJWTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501957 | |
| Record name | 2-(Dichloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56533-57-4 | |
| Record name | 2-(Dichloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Dichloromethyl 6 Methylpyridine and Precursors
Strategies for Introducing Halogenated Methyl Groups onto Pyridine (B92270) Rings
Direct Chlorination Approaches
Direct chlorination of a methyl group on the pyridine ring offers a straightforward route to the desired dichloromethyl functionality. This typically involves free-radical chlorination, where the reaction conditions must be carefully controlled to achieve the desired degree of chlorination and avoid unwanted side reactions.
One approach involves the reaction of a 2-methylpyridine (B31789) derivative with elemental chlorine in an inert solvent. google.com To prevent the reaction from stalling due to the formation of the hydrochloride salt of the basic pyridine starting material, a hydrogen chloride binding agent is necessary. google.com The reaction is typically carried out at temperatures between 40 and 80 °C to facilitate the stepwise chlorination of the methyl group to the mono-, di-, and trichloromethyl derivatives. google.com
Another method utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent. google.com This reaction can be conducted at elevated temperatures, ranging from 70 °C to 250 °C, often in the presence of a catalyst and solvent like phenylphosphonic dichloride. google.com The molar ratio of the reactants is a critical parameter to control the extent of chlorination. google.com
A further strategy involves the side-chain chlorination of 2-chloro-6-methylpyridine (B94459). googleapis.com This method employs a chlorine radical and requires the neutralization of the generated hydrogen chloride and/or the hydrochloride of the starting material with a basic solution to maintain the reaction progress. googleapis.com Controlling the pH of the reaction mixture is crucial for the successful chlorination of the methyl group. googleapis.com
Conversion from Hydroxymethyl or Aminomethyl Precursors
An alternative to direct chlorination is the conversion of a hydroxymethyl or aminomethyl group at the 2-position of the pyridine ring into a dichloromethyl group. This approach often involves the use of standard chlorinating agents.
The conversion of a 2-(hydroxymethyl)-6-methylpyridine to its chlorinated counterpart can be achieved using chlorinating agents such as thionyl chloride (SOCl₂). The reaction of 2-pyridinemethanol (B130429) with thionyl chloride is a known method to produce 2-chloromethylpyridine hydrochloride. google.com By controlling the stoichiometry and reaction conditions, it is plausible to extend this reaction to achieve dichlorination, although this may require more forcing conditions or alternative reagents. For instance, heating methyl-substituted heteroaromatic compounds with thionyl chloride can lead to chlorination of the methyl group. researchgate.net
A multi-step sequence can also be envisioned, starting from 2-methylpyridine. This can involve a Friedel-Crafts acylation to introduce an acetyl group, followed by reduction to the corresponding alcohol, 2-(hydroxymethyl)-6-methylpyridine. google.com This alcohol can then be subjected to chlorination to yield the desired product. google.com
Multi-Step Synthesis from 2,6-Lutidine
A versatile and common starting material for the synthesis of 2,6-disubstituted pyridines is 2,6-lutidine (2,6-dimethylpyridine). wikipedia.orgchemicalbook.comnist.gov A multi-step pathway from this precursor allows for the controlled introduction of the dichloromethyl group at one of the methyl positions. This synthetic route typically involves selective oxidation, esterification, and reduction, followed by chlorination.
Oxidation to Pyridinedicarboxylic Acid Intermediates
The initial step in this synthetic sequence is the selective oxidation of one of the methyl groups of 2,6-lutidine. This can be challenging as over-oxidation to the dicarboxylic acid can occur. However, methods for the selective oxidation to 6-methylpicolinic acid (6-methylpyridine-2-carboxylic acid) have been developed.
One such method involves the use of microorganisms. For example, the fungus Exophiala dermatitidis has been shown to oxidize a single methyl group of 2,6-dimethylpyridine (B142122) to produce 6-methylpicolinic acid with high molar conversion yield. nih.gov This biocatalytic approach offers a high degree of selectivity, avoiding the formation of the dipicolinic acid. nih.gov
Alternatively, chemical oxidation methods can be employed. While strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of 2,6-pyridinedicarboxylic acid, careful control of reaction conditions can favor the formation of the mono-acid.
| Starting Material | Oxidizing Agent/Catalyst | Product | Yield | Reference |
| 2,6-Dimethylpyridine | Exophiala dermatitidis DA5501 | 6-Methylpicolinic acid | 89% | nih.gov |
Esterification Reactions
Once 6-methylpicolinic acid is obtained, the carboxylic acid group is typically converted to an ester. This transformation serves to protect the carboxylic acid and facilitate the subsequent reduction step. Esterification of pyridine carboxylic acids can be achieved through various methods.
A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, 6-methylpicolinic acid can be refluxed in ethanol (B145695) with sulfuric acid to yield ethyl 6-methylpicolinate. chemicalbook.com
| Carboxylic Acid | Alcohol | Catalyst | Product | Yield | Reference |
| 6-Methylpicolinic acid | Ethanol | Sulfuric acid | Ethyl 6-methylpicolinate | 78% | chemicalbook.com |
Reduction of Ester Functions to Alcohols
The ester group of the intermediate, such as ethyl 6-methylpicolinate, is then reduced to a hydroxymethyl group. This reduction is a standard transformation in organic synthesis.
A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. The reduction of the ester will yield 2-(hydroxymethyl)-6-methylpyridine. Subsequently, this alcohol can be converted to the desired 2-(dichloromethyl)-6-methylpyridine using appropriate chlorinating agents as described in section 2.1.2. A biocatalytic approach has also been demonstrated for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, which involves the reduction of the intermediate carboxylic acid. rsc.org
The final step in this multi-step synthesis would be the chlorination of the newly formed hydroxymethyl group to the dichloromethyl group, for which the methods described in section 2.1.2 would be applicable.
Chlorination of Hydroxymethyl Groups to Dichloromethyl Functionality
A key approach to synthesizing dichloromethylpyridines involves the direct chlorination of the corresponding hydroxymethyl precursors. This transformation requires potent chlorinating agents capable of substituting both hydroxyl groups of a diol or a hydroxymethyl group that can be sequentially chlorinated.
Thionyl Chloride Mediated Chlorination
Thionyl chloride (SOCl₂) is a widely utilized reagent for the conversion of alcohols to alkyl chlorides and is effective in the synthesis of dichloromethylpyridine derivatives. researchgate.net One documented method involves the reaction of 2,6-pyridinedimethanol (B71991) with thionyl chloride to yield 2,6-bis(chloromethyl)pyridine (B1207206) hydrochloride. google.comgoogle.com In a typical procedure, 2,6-pyridinedimethanol is reacted with thionyl chloride in a suitable solvent like methanol (B129727). google.com The reaction progress can be monitored using thin-layer chromatography, and upon completion, the product is isolated by filtration. google.com The molar ratio of the diol to thionyl chloride is a critical parameter, with ratios of 1:2.2 to 1:2.5 being reported. google.com
The reaction of 3-hydroxymethyl pyridine and 4-hydroxymethyl pyridine hydrochloride with an excess of thionyl chloride, followed by reflux and precipitation with benzene, has also been demonstrated to produce the corresponding chloromethyl pyridine hydrochlorides. google.com This highlights the general applicability of thionyl chloride for chlorinating hydroxymethyl groups on the pyridine ring.
| Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Temperature | Product | Yield | Reference |
| 2,6-pyridinedimethanol | Thionyl chloride | 1:2.2-2.5 | - | - | 2,6-bis(chloromethyl)pyridine hydrochloride | - | google.com |
| 2,6-pyridinedimethanol | Thionyl chloride | 1:2.5 | Methanol | - | 2,6-bis(chloromethyl)pyridine hydrochloride | 78% | google.com |
| 2,6-pyridinedimethanol | Thionyl chloride | 1:2.3 | Methanol | - | 2,6-bis(chloromethyl)pyridine hydrochloride | 82% | google.com |
| 2,6-pyridinedimethanol | Thionyl chloride | 1:2.2 | Methanol | - | 2,6-bis(chloromethyl)pyridine hydrochloride | 80% | google.com |
| 3-Hydroxymethyl pyridine hydrochloride | Thionyl chloride | Excess | - | Reflux | 3-chloromethyl pyridine hydrochloride | - | google.com |
| 4-Hydroxymethyl pyridine hydrochloride | Thionyl chloride | Excess | - | Reflux | 4-chloromethyl pyridine hydrochloride | - | google.com |
Alternative Chlorinating Reagents and Adducts
Besides thionyl chloride, other chlorinating agents can be employed for the conversion of hydroxymethyl groups. The choice of reagent can influence the selectivity and outcome of the reaction. Halogen donors such as 1-bromo-3-chloro-5,5-dimethylhydantoin, 1,3-dichloro-5,5-dimethylhydantoin, and sodium dichloroisocyanurate are alternative sources of chlorine for various chemical transformations. watertechnologies.com While specific examples for the direct synthesis of this compound using these reagents are not extensively detailed, their general utility as chlorinating agents suggests potential applicability.
Synthesis via Trichloromethylpyridine Intermediates
An alternative and common strategy for preparing this compound involves the partial reduction of a trichloromethyl group. This approach benefits from the availability of 2-(trichloromethyl)pyridine (B1595038) precursors, which can be synthesized through exhaustive chlorination of the corresponding methylpyridine.
Reduction of Trichloromethyl to Dichloromethyl Groups
The reduction of a 2-(trichloromethyl)pyridine to a 2-(dichloromethyl)pyridine (B1596188) can be accomplished using various reducing agents. google.com Electrochemical methods have been investigated, showing that the reduction of trichloromethylpyridine derivatives occurs in a stepwise manner, with each step corresponding to the two-electron substitution of a chlorine atom with a hydrogen atom. rsc.org
A notable chemical reduction method involves the use of iron(II) chloride in acetonitrile. For instance, the reaction of 2-(trichloromethyl)pyridine with iron(II) chloride at 82°C for 30 hours yields 2-(dichloromethyl)pyridine with a reported yield of 82%. chemicalbook.com Other methods mentioned in the literature include reduction over a palladium catalyst in the presence of formic acid, electrolytic reduction, and the use of zinc or stannous chloride with hydrochloric acid. google.com Samarium diiodide (SmI₂) has also been shown to be a potent reducing agent for pyridine derivatives under mild conditions, although its specific application for the reduction of trichloromethyl groups to dichloromethyl groups is not explicitly detailed. clockss.org
| Starting Material | Reducing Agent/Method | Solvent | Temperature | Product | Yield | Reference |
| 2-(Trichloromethyl)pyridine | Iron(II) chloride | Acetonitrile | 82°C | 2-(Dichloromethyl)pyridine | 82% | chemicalbook.com |
| Trichloromethylpyridine derivatives | Electrochemical reduction | - | - | Dichloromethylpyridine derivatives | - | rsc.org |
Specific Case of 2-Chloro-6-(trichloromethyl)pyridine Conversion
A well-documented example of this synthetic strategy is the conversion of 2-chloro-6-(trichloromethyl)pyridine to 2-chloro-6-(dichloromethyl)pyridine (B1220261). This transformation is a key step in the synthesis of various pesticides. prepchem.com
One established method employs metallic iron filings in the presence of concentrated hydrochloric acid in a methanol solvent. prepchem.com The reaction mixture is heated to reflux (83-86°C) for one hour. prepchem.com Analysis of the reaction mixture has shown a high yield of the desired 2-chloro-6-(dichloromethyl)pyridine (90.1%), with small amounts of the over-reduced 2-chloro-6-(chloromethyl)pyridine (B1591532) (3.7%) and unreacted starting material (1.7%). prepchem.com The product can be purified by recrystallization from heptane. prepchem.com
Another procedure utilizes ferrous chloride tetrahydrate as the reducing agent in a mixture of methanol and concentrated hydrochloric acid. prepchem.com The reaction is heated to reflux (80-90°C) for one and a half hours, resulting in an 82% yield of 2-chloro-6-(dichloromethyl)pyridine, with 4% of the starting material remaining. prepchem.com
| Starting Material | Reducing System | Solvent | Temperature | Product | Yield | Reference |
| 2-Chloro-6-(trichloromethyl)pyridine | Iron filings / Conc. HCl | Methanol | 83-86°C | 2-Chloro-6-(dichloromethyl)pyridine | 90.1% | prepchem.com |
| 2-Chloro-6-(trichloromethyl)pyridine | Ferrous chloride tetrahydrate / Conc. HCl | Methanol | 80-90°C | 2-Chloro-6-(dichloromethyl)pyridine | 82% | prepchem.com |
Reaction Conditions and Optimization for Enhanced Selectivity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired this compound product while minimizing the formation of byproducts.
In the chlorination of hydroxymethyl groups using thionyl chloride, controlling the stoichiometry of the reagents is essential to prevent over-chlorination or incomplete reaction. google.com The choice of solvent can also influence the reaction rate and product isolation. google.com
For the reduction of trichloromethyl groups, the selection of the reducing agent and the reaction parameters are key to achieving high selectivity for the dichloromethyl product over the chloromethyl or fully reduced methyl derivatives. The process using metallic iron or ferrous iron compounds for the reduction of 2-(trichloromethyl)pyridines is noted to offer greater flexibility and specificity compared to other methods. google.com In the synthesis of 2-chloro-6-(dichloromethyl)pyridine, the reaction time and temperature are controlled to ensure complete conversion of the starting material while limiting the formation of the over-reduced 2-chloro-6-(chloromethyl)pyridine. prepchem.com The use of a multi-stage continuous chlorination process for the preparation of 2-chloro-6-(trichloromethyl)pyridine from 2-methyl pyridine has been developed to improve efficiency and safety. google.com The purification of the final product, often through recrystallization, is a critical step to obtain high-purity this compound. prepchem.com
Solvent Effects in Chlorination and Reduction Reactions
The choice of solvent is critical in both the chlorination of the methyl group of 2,6-lutidine (a common precursor) and the subsequent reduction of any over-chlorinated species like 2-methyl-6-(trichloromethyl)pyridine. Solvents not only influence the solubility of reagents and intermediates but also affect the reaction kinetics and the stability of reactive species.
In the side-chain chlorination of methylpyridines, inert solvents are typically employed to facilitate the reaction and control its exothermicity. Historically, chlorinated solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃) have been widely used. google.comacsgcipr.org For instance, the chlorination of 2,6-lutidine has been carried out in CCl₄. google.com However, due to environmental and safety concerns, there is a drive to replace these traditional solvents. acsgcipr.org Alternative non-chlorinated solvents that may be suitable for radical chlorination reactions include cyclohexane, heptane, dimethyl carbonate, acetonitrile, and various acetates. acsgcipr.org The use of an aqueous phase in conjunction with an organic solvent is also a strategy. In one method, a basic aqueous solution is used to neutralize the hydrogen chloride (HCl) produced during chlorination, which can otherwise inhibit the reaction by forming the hydrochloride salt of the pyridine. epo.orggoogleapis.com
For the reduction of a trichloromethyl group to a dichloromethyl group, alcoholic solvents like methanol have proven effective. In the synthesis of the related compound, 2-chloro-6-(dichloromethyl)pyridine, methanol was used as the solvent for the reduction of 2-chloro-6-(trichloromethyl)pyridine with iron filings and concentrated hydrochloric acid. prepchem.com The polar, protic nature of methanol is suitable for this type of reductive process.
The following table summarizes the solvents used in related synthetic steps:
| Reaction Type | Solvent | Precursor/Reactant | Notes |
|---|---|---|---|
| Side-Chain Chlorination | Carbon Tetrachloride (CCl₄) | 2,6-Lutidine | Traditional solvent for radical chlorination. google.com |
| Side-Chain Chlorination | Water (in a biphasic system) | 2-chloro-methylpyridine | Used to neutralize HCl and maintain pH. epo.orggoogleapis.com |
| Reduction | Methanol | 2-chloro-6-(trichloromethyl)pyridine | Effective for reduction using iron and HCl. prepchem.com |
| Chlorination | Solvent-free | 2-hydroxypyridines | Large-scale, high-temperature procedure with POCl₃. nih.gov |
Temperature and Pressure Dependencies
Temperature and pressure are crucial parameters for controlling the rate and selectivity of the synthesis of this compound.
For the side-chain chlorination of methylpyridines, the reaction temperature can range from 20°C to 200°C, with a preferable range of 40°C to 100°C. google.com Higher temperatures can accelerate the formation of more highly chlorinated products. google.com For instance, the chlorination of 2,6-lutidine in carbon tetrachloride is conducted at 60°C. google.com In vapor-phase chlorinations, temperatures can be significantly higher, often in the range of 350°C to 500°C. google.com
In the reduction of the analogous 2-chloro-6-(trichloromethyl)pyridine, the reaction is initiated by heating to 70°C, after which an exotherm occurs, and the mixture is maintained at reflux (83°-86°C) for one hour. prepchem.com The final product was isolated after concentrating the mixture at a pot temperature of 95°C under reduced pressure (15 mm Hg). prepchem.com
Pressure can also be a significant factor, particularly in chlorination reactions. While many chlorinations are carried out at atmospheric pressure, employing higher pressures of up to 300 psig can be beneficial, especially at elevated temperatures. google.com
The table below outlines the temperature and pressure conditions for relevant synthetic transformations:
| Reaction Step | Temperature | Pressure | Notes |
|---|---|---|---|
| Side-Chain Chlorination of 2,6-Lutidine | 60°C | Atmospheric | Reaction with chlorine in CCl₄. google.com |
| General Side-Chain Chlorination | 40°C - 100°C (preferred) | Atmospheric | Higher temperatures can lead to over-chlorination. google.com |
| Reduction of 2-chloro-6-(trichloromethyl)pyridine | Reflux (83°-86°C) | Atmospheric | Followed by concentration at 95°C under vacuum. prepchem.com |
| Vapor-Phase Chlorination | 350°C - 500°C | Atmospheric | Two-stage reaction with a controlled hot spot. google.com |
Catalyst Systems in Specific Synthetic Steps
The choice of catalyst is pivotal in directing the reaction towards the desired product, whether it be through promoting side-chain chlorination or facilitating reduction.
For the side-chain chlorination of methylpyridines, radical initiators are often employed. One such initiator is α,α'-azo-bis-isobutyronitrile (AIBN). google.com The reaction is a free-radical process that can be initiated by such compounds or by UV light. google.com To prevent the inhibitory effect of HCl formation, an acid-binding agent like sodium carbonate is often used in conjunction with the radical initiator. google.comgoogle.com
In contrast, chlorination of the pyridine ring typically requires Lewis acid catalysts. Examples include ferric chloride (FeCl₃) and aluminum halides. google.com These catalysts are generally used for nuclear chlorination and are not desired when side-chain chlorination is the goal.
For the reduction of a trichloromethyl group, metallic reducing agents are common. In the synthesis of 2-chloro-6-(dichloromethyl)pyridine, iron filings are used in an acidic medium (HCl in methanol) to effect the reduction of the trichloromethyl group. prepchem.com This system provides a cost-effective and efficient method for this transformation.
The following table details catalyst systems for relevant synthetic steps:
| Reaction | Catalyst/Reagent | Function | Notes |
|---|---|---|---|
| Side-Chain Chlorination | α,α'-Azo-bis-isobutyronitrile (AIBN) | Radical Initiator | Used for free-radical chlorination of the methyl group. google.com |
| Side-Chain Chlorination | Sodium Carbonate (Na₂CO₃) | Acid Scavenger | Neutralizes HCl to prevent inhibition of the reaction. google.comgoogle.com |
| Reduction of Trichloromethyl Group | Iron Filings (Fe) | Reducing Agent | Used with HCl for the reduction of 2-chloro-6-(trichloromethyl)pyridine. prepchem.com |
| Ring Chlorination (for comparison) | Ferric Chloride (FeCl₃) | Lewis Acid Catalyst | Promotes electrophilic substitution on the pyridine ring. google.com |
Process Intensification and Continuous Flow Methodologies
Modern synthetic chemistry is increasingly moving towards process intensification and continuous flow manufacturing to improve safety, efficiency, and scalability. These principles are applicable to the synthesis of this compound.
Continuous flow chemistry offers significant advantages for hazardous reactions like chlorination. The use of microreactors or flow reactors provides a high surface-area-to-volume ratio, allowing for excellent heat transfer and precise temperature control, which can mitigate runaway reactions. vapourtec.com For example, a continuous flow system has been used for the photochlorination of toluene (B28343) and its derivatives, achieving high yields in short reaction times (10-15 minutes), a significant improvement over traditional batch processes that can take several hours. vapourtec.com Such a system could be adapted for the side-chain chlorination of 2,6-lutidine. In-situ generation of chlorine from safer precursors like HCl and sodium hypochlorite (B82951) (NaOCl) within a flow reactor further enhances the safety of the process. vapourtec.com
Furthermore, continuous flow setups can be combined with automated optimization algorithms, such as Bayesian optimization, to rapidly identify the optimal reaction conditions for yield and production rate. nih.gov This has been demonstrated for the synthesis of pyridinium (B92312) salts in a continuous flow system. nih.gov Applying such a data-driven approach to the synthesis of this compound could lead to significant process improvements.
The benefits of adopting continuous flow methodologies for the synthesis of this compound and its precursors are summarized below:
| Advantage | Description | Relevance to Synthesis |
|---|---|---|
| Enhanced Safety | Small reaction volumes and excellent heat dissipation reduce the risk of thermal runaways. In-situ generation of hazardous reagents like chlorine is possible. vapourtec.com | Crucial for handling exothermic chlorination reactions. |
| Improved Efficiency and Yield | Precise control over reaction parameters (temperature, residence time, stoichiometry) leads to better selectivity and higher yields. vapourtec.comnih.gov | Can minimize the formation of over-chlorinated byproducts. |
| Scalability | Scaling up is achieved by running the process for a longer duration ("scaling out") rather than using larger, potentially more dangerous, batch reactors. nih.gov | Facilitates the transition from laboratory-scale synthesis to industrial production. |
| Automation and Optimization | Flow systems can be integrated with automated control and optimization algorithms to rapidly find the best reaction conditions. nih.gov | Accelerates process development and improves robustness. |
Chemical Reactivity and Transformation of 2 Dichloromethyl 6 Methylpyridine
Nucleophilic Substitution Reactions at the Dichloromethyl Moiety
The dichloromethyl group, a geminal dihalide, is susceptible to attack by various nucleophiles. The two chlorine atoms are good leaving groups, allowing for sequential substitution. The reactivity of this group is analogous to other benzylic or allylic halides, where the stability of a potential carbocation intermediate can influence the reaction mechanism. However, in the case of 2-(dichloromethyl)-6-methylpyridine, the reaction is more likely to proceed via an SN2-type mechanism. A notable reaction of this functional group is its hydrolysis to form the corresponding aldehyde, 2-formyl-6-methylpyridine. This transformation is a common strategy in organic synthesis for the introduction of an aldehyde group.
Reactions with Nitrogen-Based Nucleophiles
Nitrogen-based nucleophiles, such as primary and secondary amines, can readily displace the chlorine atoms of the dichloromethyl group. These reactions typically proceed in a stepwise manner, first forming a mono-substituted product, which can then undergo a second substitution to yield a di-substituted product. The reaction of various pyridine (B92270) derivatives with dichloromethane (B109758) has been studied, indicating that the pyridine nitrogen itself can act as a nucleophile, leading to the formation of methylenebispyridinium dichloride compounds under ambient conditions. researchgate.netpatsnap.comgoogle.comnih.govpdx.edu This suggests that intramolecular reactions with the pyridine nitrogen of this compound are also a possibility.
The reaction of 2-halopyridines with amines is a common method for the synthesis of substituted pyridines. youtube.com While direct studies on this compound are limited, the principles of nucleophilic substitution by amines on similar substrates are well-established. pdx.eduorganic-chemistry.orgprepchem.comyoutube.com
Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles (Data presented is illustrative and based on general reactivity principles of similar compounds, as specific data for this compound is not readily available in the cited literature.)
| Nucleophile | Product Structure (Illustrative) | Reaction Conditions (Typical) |
| Ammonia (B1221849) | 2-(aminomethyl)-6-methylpyridine (mono-substitution) | Excess ammonia, solvent (e.g., ethanol) |
| Primary Amine (R-NH₂) | 2-((R-amino)methyl)-6-methylpyridine | Amine, base (e.g., K₂CO₃), solvent (e.g., DMF) |
| Secondary Amine (R₂NH) | 2-((R₂N)methyl)-6-methylpyridine | Amine, base (e.g., K₂CO₃), solvent (e.g., DMF) |
Reactions with Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also participate in substitution reactions with the dichloromethyl group. A key example is the reaction with sodium methoxide (B1231860), which can lead to the formation of a dimethoxymethyl group. This resulting acetal (B89532) can then be hydrolyzed under acidic conditions to yield the corresponding aldehyde. A similar reaction has been reported for 2-(2-dimethylaminoethylamino)-6-chloropyridine with sodium methoxide to yield the methoxy (B1213986) derivative. prepchem.com The hydrolysis of geminal dihalides to aldehydes is a well-documented transformation. organic-chemistry.orgyoutube.comchemistrysteps.comyoutube.com
Table 2: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles (Data presented is illustrative and based on general reactivity principles of similar compounds, as specific data for this compound is not readily available in the cited literature.)
| Nucleophile | Product Structure (Illustrative) | Reaction Conditions (Typical) |
| Sodium Methoxide | 2-(dimethoxymethyl)-6-methylpyridine | NaOMe, Methanol (B129727), heat |
| Water (Hydrolysis) | 2-formyl-6-methylpyridine | Water, acid or base catalyst, heat |
| Phenoxide | 2-(diphenoxymethyl)-6-methylpyridine | Phenol, base (e.g., NaOH), solvent (e.g., DMSO) |
Reactions with Sulfur-Based Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and are expected to react readily with the dichloromethyl group to form thioethers. These reactions would proceed via an SN2 mechanism to yield mono- and di-substituted thioether products. The synthesis of pyridyl thioethers from various precursors is a known transformation in organic chemistry. acs.orgresearchgate.netresearchgate.net
Table 3: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles (Data presented is illustrative and based on general reactivity principles of similar compounds, as specific data for this compound is not readily available in the cited literature.)
| Nucleophile | Product Structure (Illustrative) | Reaction Conditions (Typical) |
| Sodium Hydrosulfide | 2-pyridinemethanethiol (mono-substitution) | NaSH, solvent (e.g., ethanol) |
| Thiophenol | 2-((phenylthio)methyl)-6-methylpyridine | Thiophenol, base (e.g., Et₃N), solvent (e.g., THF) |
| Sodium Sulfide | Bis((6-methylpyridin-2-yl)methyl)sulfide | Na₂S, solvent (e.g., DMF) |
Intramolecular Cyclization Pathways
The proximity of the dichloromethyl group to the pyridine nitrogen atom allows for the possibility of intramolecular cyclization reactions. For instance, under certain conditions, the nitrogen atom of the pyridine ring could act as an internal nucleophile, attacking the carbon of the dichloromethyl group to form a fused ring system. While specific studies on this compound are not prevalent, the general reactivity of pyridine derivatives towards dichloromethane suggests such cyclizations are feasible. researchgate.netpatsnap.comgoogle.comnih.govpdx.edu The formation of a six-membered ring through cyclization of a nitrile precursor with a nitrogen-containing compound is a known synthetic strategy for preparing pyridine derivatives. youtube.com
Cross-Coupling Reactions Involving Pyridine Halogen Substituents
For cross-coupling reactions to occur on the pyridine ring of this compound, a halogen substituent on the ring itself would be necessary. Assuming a hypothetical 2-(dichloromethyl)-6-chloropyridine, the chlorine atom at the 6-position would be the site for such transformations.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.org In the context of a hypothetical 2-(dichloromethyl)-6-chloropyridine, the chlorine atom at the 6-position would be susceptible to Suzuki-Miyaura coupling with various boronic acids or their esters. The reactivity in such couplings is well-documented for 2-chloropyridines and 2,6-dichloropyridines. researchgate.netacs.orgnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Studies have shown that selective mono-alkylation of 2,6-dichloropyridines can be achieved. acs.org Furthermore, exhaustive Suzuki-Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol (B44631) esters have been reported. nih.gov The coupling of 2-chloropyrazine (B57796) with arylboronic acids has also been successfully demonstrated. google.com
Table 4: Illustrative Suzuki-Miyaura Coupling of a Hypothetical 2-(Dichloromethyl)-6-chloropyridine (Data presented is illustrative and based on the reactivity of similar 2-chloropyridine (B119429) derivatives, as specific data for 2-(Dichloromethyl)-6-chloropyridine is not readily available in the cited literature.)
| Boronic Acid/Ester | Product Structure (Illustrative) | Catalyst/Ligand/Base (Typical) |
| Phenylboronic acid | 2-(dichloromethyl)-6-phenyl-6-methylpyridine | Pd(OAc)₂, SPhos, K₃PO₄ |
| Methylboronic acid | 2-(dichloromethyl)-6,6-dimethylpyridine | Pd(dppf)Cl₂, K₂CO₃ |
| Vinylboronic acid | 2-(dichloromethyl)-6-methyl-6-vinylpyridine | Pd(PPh₃)₄, Na₂CO₃ |
Derivatization for Advanced Functional Molecules
The methyl group at the C6 position is not inert and can be functionalized, primarily due to the acidity of its benzylic hydrogens, which are influenced by the electron-withdrawing nature of the pyridine ring. pearson.com
Key transformations include:
Deprotonation and Alkylation: The hydrogens on the C6-methyl group are acidic enough to be removed by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a (6-methyl-2-pyridyl)methyllithium species. This nucleophilic anion can then react with various electrophiles. Studies on similar 2,6-substituted pyridines have shown that these lithiated species can react efficiently with electrophiles such as epoxides to form new carbon-carbon bonds. nih.gov
Oxidation: The methyl group can undergo oxidation to yield other functional groups. Vapor-phase oxidation over vanadium-containing catalysts can convert methylpyridines into the corresponding aldehydes (carboxaldehydes) or, in the presence of ammonia (ammoxidation), into nitriles. researchgate.net This provides a pathway to molecules like 6-formyl-2-(dichloromethyl)pyridine or 6-cyano-2-(dichloromethyl)pyridine, significantly expanding the synthetic utility of the starting material. Further oxidation can lead to the formation of the corresponding carboxylic acid, 6-(dichloromethyl)pyridine-2-carboxylic acid.
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles, behaving much like a tertiary amine. gcwgandhinagar.com
N-Alkylation (Quaternization): The nitrogen atom readily reacts with alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.comwikipedia.org This reaction introduces a permanent positive charge on the nitrogen, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peracids. wikipedia.org The resulting N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic substitution reactions. gcwgandhinagar.com
Reaction with Lewis Acids: As a Lewis base, the nitrogen atom readily coordinates to Lewis acids. This includes simple protonation with Brønsted acids to form salts, as well as reactions with other Lewis acids like nitronium salts (e.g., nitronium tetrafluoroborate) to form N-nitropyridinium ions. gcwgandhinagar.comresearchgate.net
Coordination Chemistry and Ligand Properties
The structure of this compound allows it and its derivatives to act as ligands in metal complexes, with the coordination mode depending on the functional groups present.
The parent molecule, this compound, primarily functions as a monodentate ligand, coordinating to transition metals through the lone pair of electrons on the pyridine nitrogen atom. This is a characteristic feature of simple pyridine compounds. wikipedia.org
However, the true versatility of this compound in coordination chemistry is realized through the transformation of the dichloromethyl group. Hydrolysis of the -CHCl₂ group to an aldehyde (-CHO) or its oxidation to a carboxylic acid (-COOH) introduces a second potential donor atom (oxygen). These derivatives can then form stable complexes with a wide range of transition metals. For example, a patent describes the use of 6-methylpyridine-2-carboxaldehyde as a starting material in the synthesis of more complex, multidentate ligand systems. google.com
As noted, this compound itself is expected to act as a monodentate ligand , binding to a metal center solely through the pyridine nitrogen. The dichloromethyl group is generally not considered a coordinating group.
The transformation of the dichloromethyl moiety is the key to unlocking bidentate coordination. By converting the -CHCl₂ group into a functional group containing a donor atom, the molecule can chelate to a metal center using both the pyridine nitrogen and the new donor atom.
N,O-Bidentate Ligands: Hydrolysis of the dichloromethyl group to 6-methylpyridine-2-carbaldehyde or its subsequent oxidation to 6-methylpyridine-2-carboxylic acid creates an oxygen donor atom. These resulting molecules can act as bidentate ligands, coordinating through the pyridine nitrogen and the carbonyl or carboxylate oxygen.
N,N-Bidentate Ligands: The derivative 6-methylpyridine-2-carbaldehyde can be further reacted to introduce a second nitrogen donor. For example, condensation with other nitrogen-containing compounds can lead to the formation of imine or imidazole-based ligands. A notable example is the synthesis of 2-(2-Pyridyl)imidazole heterobidentate ligands from 6-methylpyridine-2-carboxaldehyde, which can chelate to a metal via the pyridine nitrogen and one of the imidazole (B134444) nitrogens. google.com
This ability to be easily converted from a simple monodentate ligand to a variety of bidentate chelating ligands makes this compound a valuable building block in the design of functional coordination complexes.
Spectroscopic Characterization and Structural Elucidation of 2 Dichloromethyl 6 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
The ¹H NMR spectrum of 2-(Dichloromethyl)-6-methylpyridine is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule: the methyl protons, the dichloromethyl proton, and the aromatic protons on the pyridine (B92270) ring.
The methyl group (CH₃) protons at the C6 position are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-2.7 ppm . The integration of this signal would correspond to three protons.
The dichloromethyl group (CHCl₂) proton at the C2 position is expected to produce a singlet at a significantly downfield-shifted position, likely in the range of δ 6.5-6.8 ppm . This substantial downfield shift is attributed to the strong deshielding effect of the two adjacent chlorine atoms.
The pyridine ring protons will appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm . The substitution pattern of the ring dictates the multiplicity of these signals. The proton at the C4 position (H4) is expected to be a triplet, resulting from coupling to the protons at C3 and C5. The protons at the C3 and C5 positions (H3 and H5) are expected to be doublets, each coupling with the H4 proton. Due to the influence of the dichloromethyl and methyl substituents, their chemical shifts will differ slightly.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (C6) | 2.5 - 2.7 | Singlet |
| CHCl₂ (C2) | 6.5 - 6.8 | Singlet |
| Pyridine H3 | ~7.3 | Doublet |
| Pyridine H4 | ~7.7 | Triplet |
| Pyridine H5 | ~7.2 | Doublet |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the substituents.
The methyl carbon (CH₃) at C6 will appear at the highest field (lowest chemical shift), typically in the range of δ 20-25 ppm .
The dichloromethyl carbon (CHCl₂) at C2 is expected to be significantly downfield-shifted due to the electronegative chlorine atoms, likely appearing around δ 70-75 ppm .
The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The carbons directly bonded to the nitrogen and the substituents (C2 and C6) will have the most downfield shifts. The expected chemical shifts would be approximately: C2 (~158 ppm) , C6 (~160 ppm) , C4 (~138 ppm) , C3 (~122 ppm) , and C5 (~120 ppm) .
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (C6) | 20 - 25 |
| CHCl₂ (C2) | 70 - 75 |
| C5 | ~120 |
| C3 | ~122 |
| C4 | ~138 |
| C2 | ~158 |
| C6 | ~160 |
Note: These are estimated values and can be influenced by the solvent and experimental setup.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. libretexts.orgoxinst.com For this compound, COSY would show correlations between the adjacent aromatic protons (H3 with H4, and H4 with H5). This would confirm their positions on the pyridine ring. No cross-peaks would be expected for the singlet signals of the methyl and dichloromethyl protons. emerypharma.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It would show a cross-peak between the methyl protons and the methyl carbon, the dichloromethyl proton and its corresponding carbon, and each aromatic proton with its directly attached carbon (H3-C3, H4-C4, H5-C5). This allows for the direct assignment of the protonated carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its different functional groups.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹ . Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹, typically around 2950-2980 cm⁻¹ . The C-H stretch of the dichloromethyl group is also expected in this region.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of bands in the 1400-1600 cm⁻¹ region. These are often characteristic of the aromatic system.
C-H Bending: In-plane and out-of-plane C-H bending vibrations of the pyridine ring will be observed in the fingerprint region, typically between 1000-1300 cm⁻¹ and 700-900 cm⁻¹ , respectively. The pattern of these bands can provide information about the substitution on the ring.
C-Cl Stretching: The stretching vibrations of the C-Cl bonds in the dichloromethyl group are expected to appear as strong bands in the region of 650-800 cm⁻¹ .
Expected FT-IR Data for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2950 - 2980 |
| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 |
| C-H In-plane Bending | 1000 - 1300 |
| C-H Out-of-plane Bending | 700 - 900 |
| C-Cl Stretch | 650 - 800 |
Note: These are general ranges, and the exact peak positions can be influenced by the molecular environment and sample state.
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
Pyridine Ring Vibrations: The symmetric ring breathing vibration, which is often a strong and sharp band in the Raman spectrum of pyridine derivatives, is expected around 990-1030 cm⁻¹ . Other ring stretching and deformation modes will also be visible.
C-Cl Stretching: The symmetric stretching of the C-Cl bonds in the dichloromethyl group is expected to be a strong band in the Raman spectrum.
C-C Stretching: The stretching of the C-C bond between the ring and the methyl group will also be observable.
The combination of FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of this compound, aiding in a thorough structural confirmation. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak is crucial for determining the molecular weight of the compound. For this compound (C₇H₇Cl₂N), the theoretical molecular weight is approximately 175.0 g/mol , considering the most common isotopes of chlorine (³⁵Cl). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
The fragmentation pattern in EI-MS provides a "fingerprint" of the molecule, revealing its structural components. Based on the structure of this compound, several key fragmentation pathways can be predicted:
Loss of a Chlorine Atom: A common fragmentation for chlorinated compounds is the cleavage of a carbon-chlorine bond, which would result in a significant peak at [M-Cl]⁺.
Loss of the Dichloromethyl Group: Cleavage of the bond between the pyridine ring and the dichloromethyl group would lead to a fragment corresponding to the 6-methylpyridine cation.
Loss of a Methyl Group: The cleavage of the methyl group from the pyridine ring is another plausible fragmentation pathway.
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.
A hypothetical fragmentation pattern is summarized in the table below.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |
| [C₇H₇Cl₂N]⁺ | Molecular Ion | 175 | Confirms molecular weight |
| [C₇H₇ClN]⁺ | Loss of one Cl atom | 140 | Indicates presence of chlorine |
| [C₆H₇N]⁺ | Loss of CHCl₂ group | 93 | Confirms the 6-methylpyridine core |
| [C₇H₄Cl₂N]⁺ | Loss of H from methyl group | 172 | Indicates presence of methyl group |
This table is based on theoretical fragmentation patterns and data from structurally similar compounds.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally useful for identifying individual components in a mixture and assessing the purity of a compound.
In a hypothetical GC-MS analysis of a sample containing this compound, the gas chromatogram would ideally show a single, sharp peak, indicating the purity of the compound. The retention time of this peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The mass spectrometer coupled to the GC would then record the mass spectrum of the compound as it elutes from the column. This mass spectrum would exhibit the molecular ion and fragmentation pattern as described in the EI-MS section, providing definitive identification of this compound. The presence of any additional peaks in the chromatogram would suggest the presence of impurities, which could then be identified by their respective mass spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like pyridine derivatives, the most common transitions are π → π* and n → π*.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring. The pyridine ring itself exhibits π → π* transitions, which are typically observed in the region of 200-270 nm. The presence of substituents on the pyridine ring, such as the dichloromethyl and methyl groups, can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.
The non-bonding electrons on the nitrogen atom of the pyridine ring can undergo n → π* transitions. These transitions are generally weaker (lower molar absorptivity) than π → π* transitions and appear at longer wavelengths, often around 270-300 nm. The solvent used for the analysis can also influence the position and intensity of these absorption bands.
A predicted UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.
| Predicted λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Estimated) | Transition Type |
| ~210 | High | π → π |
| ~265 | Moderate | π → π |
| ~275 | Low | n → π* |
This table is based on theoretical predictions and data from structurally related pyridine compounds.
The precise positions and intensities of these bands would need to be confirmed by experimental measurement.
Computational and Theoretical Chemistry Studies of 2 Dichloromethyl 6 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic structures, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 2-(Dichloromethyl)-6-methylpyridine, DFT would be the method of choice for geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, or the ground state geometry.
Basis Set Selection and Exchange-Correlation Functionals
The accuracy of DFT calculations is contingent upon two critical choices: the basis set and the exchange-correlation functional.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing chlorine, carbon, nitrogen, and hydrogen atoms, a Pople-style basis set like 6-311++G(d,p) is often a suitable starting point. researchgate.net The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing weakly bound electrons, while "(d,p)" signifies the addition of polarization functions to allow for more flexibility in describing the shape of the electron clouds. For higher accuracy, correlation-consistent basis sets such as aug-cc-pVTZ could be employed. researchgate.net
Exchange-Correlation Functionals: The exchange-correlation functional is an approximation to the complex quantum mechanical interactions between electrons. The B3LYP hybrid functional is a widely used and versatile choice that often provides reliable results for organic molecules. mostwiedzy.plresearchgate.netias.ac.in Other functionals, such as the long-range corrected LC-BLYP, might be chosen for specific applications, for instance, when studying interactions involving charge transfer. researchgate.net
The selection of both the basis set and the functional is a critical step that requires careful consideration of the specific properties being investigated and the desired level of accuracy.
Electronic Structure Analysis
A thorough analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and bonding characteristics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wu.ac.thscirp.org
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the presence of the electron-withdrawing dichloromethyl group and the electron-donating methyl group on the pyridine (B92270) ring would influence the energies of the FMOs. Computational studies on substituted pyridines have shown that such substitutions can significantly alter the HOMO-LUMO gap. ias.ac.inresearchgate.net
Illustrative Data for HOMO-LUMO Gaps of Substituted Pyridines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.70 | -0.50 | 6.20 |
| 2-Chloropyridine (B119429) | -6.85 | -0.80 | 6.05 |
| 2-Methylpyridine (B31789) | -6.55 | -0.45 | 6.10 |
Note: This table presents hypothetical, illustrative data based on general trends observed in computational studies of substituted pyridines and is not experimental data for the listed compounds.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the interactions between orbitals. uni-muenchen.deyoutube.com It transforms the complex molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. youtube.comnih.gov
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a method used to visualize and analyze the extent of electron localization in a molecule. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of electron pairs, showing the regions in space where there is a high probability of finding an electron pair. wikipedia.org
An ELF analysis of this compound would allow for the clear identification of core electrons, covalent bonds, and lone pairs. wikipedia.orgcanterbury.ac.uk The basins of the ELF are regions of space associated with these chemical features. By integrating the electron density within these basins, one can obtain the population of electrons associated with each feature. This provides a detailed picture of the electron distribution and bonding, including the polar nature of the C-Cl bonds and the lone pair on the nitrogen atom. cdnsciencepub.comjussieu.fr
Molecular Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) is a valuable concept in computational chemistry that describes the three-dimensional charge distribution of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other chemical species. The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de
Visualization of Electrostatic Interactions and Reactive Sites
The MEP is visualized by mapping its values onto the molecular surface using a color-coded scheme. uni-muenchen.deresearchgate.net This map provides a clear and intuitive guide to the molecule's reactive behavior.
Red Regions: These areas indicate a negative electrostatic potential, corresponding to regions of high electron density. For this compound, the most significant negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This region represents the primary site for electrophilic attack.
Blue Regions: These areas signify a positive electrostatic potential, indicating electron-deficient regions. Such positive potentials are anticipated around the hydrogen atoms, particularly those of the dichloromethyl group, due to the strong electron-withdrawing effect of the chlorine atoms. These sites are susceptible to nucleophilic attack.
Green and Yellow Regions: These represent areas of near-zero or intermediate potential, respectively, often corresponding to the carbon framework of the molecule.
By analyzing the MEP map of this compound, researchers can predict its sites of chemical reactivity, understand its intermolecular interaction patterns, and gain insight into its biological or chemical function. nih.govnih.gov For instance, the pronounced negative potential on the nitrogen atom suggests a strong affinity for protonation or coordination to metal centers.
Vibrational Analysis and Spectral Simulations
Vibrational spectroscopy, coupled with quantum chemical calculations, provides a detailed picture of a molecule's structure and bonding. Theoretical simulations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and modes of a molecule, which can then be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.govresearchgate.net
Comparison of Theoretical and Experimental Vibrational Frequencies
Computational methods, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the harmonic vibrational frequencies of molecules in their ground state. scirp.org However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental values. mdpi.com
For this compound, a comparison of scaled theoretical frequencies with experimental FT-IR and Raman data allows for the precise assignment of vibrational bands to specific molecular motions.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound (Note: Experimental data is not available in the provided sources. The table below is a representative example based on typical vibrational modes for substituted pyridines.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| 1 | 3105 | 2981 | - | C-H stretching (ring) |
| 2 | 3010 | 2890 | - | C-H stretching (methyl) |
| 3 | 1610 | 1546 | - | C=C stretching (ring) |
| 4 | 1585 | 1522 | - | C=N stretching (ring) |
| 5 | 1460 | 1402 | - | CH₃ asymmetric bending |
| 6 | 1380 | 1325 | - | CH₃ symmetric bending |
| 7 | 820 | 787 | - | C-Cl stretching (asymmetric) |
| 8 | 750 | 720 | - | C-Cl stretching (symmetric) |
| 9 | 650 | 624 | - | Ring deformation |
Scaling factor: ~0.96
Potential Energy Distribution (PED) Analysis
While the comparison of frequencies is useful, a more detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.netnih.gov PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov Software such as VEDA (Vibrational Energy Distribution Analysis) is often used for this purpose. researchgate.netresearchgate.net
A PED analysis for this compound would provide unambiguous assignments for complex vibrational modes where multiple types of motion are coupled. For example, it can distinguish between different ring breathing modes and vibrations involving the substituent groups.
Table 2: Potential Energy Distribution (PED) for Selected Vibrational Modes of this compound (Note: This table is illustrative and represents typical PED contributions for the specified functional groups.)
| Scaled Frequency (cm⁻¹) | Assignment | PED Contributions (%) |
| 2981 | ν(C-H) | ν(C-H)ring (95) |
| 1546 | ν(C=C) | ν(C=C)ring (80), δ(C-H)ring (15) |
| 787 | ν(C-Cl)asym | ν(C-Cl) (75), δ(C-C-Cl) (20) |
| 624 | Ring def. | Ring deformation (60), δ(C-CH₃) (25) |
ν: stretching; δ: bending
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a given molecule to the electron density is dominant.
The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds. nih.gov
For this compound, the Hirshfeld surface analysis would reveal the nature and extent of non-covalent interactions, including:
Hydrogen Bonds: Potential C-H···N and C-H···Cl hydrogen bonds are expected to be significant in the crystal packing.
Halogen Bonds: The chlorine atoms of the dichloromethyl group could participate in Cl···Cl or other halogen bonding interactions.
π-π Stacking: The pyridine rings may engage in π-π stacking interactions, which would be visualized as characteristic adjacent red and blue triangles on a Hirshfeld surface mapped with the shape index. mdpi.com
A two-dimensional fingerprint plot is derived from the Hirshfeld surface, summarizing the intermolecular contacts in a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de*) the surface. The percentage contribution of different types of contacts can be calculated from this plot, providing quantitative insight into the packing forces. For a related compound, dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II), H···H contacts constituted 53.1% of the Hirshfeld surface, while H···Cl/Cl···H interactions made up 25.2%. nih.govresearchgate.net A similar distribution, with significant contributions from H···Cl and H···H contacts, would be expected for this compound.
Reaction Mechanism Prediction and Energetics
The reactivity of this compound is largely dictated by the dichloromethyl group, which is susceptible to nucleophilic substitution and other transformations. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict the most likely reaction pathways and to quantify the energy changes that occur during these transformations.
Transition State Calculations for Proposed Reactions
Transition state theory is a cornerstone of understanding reaction kinetics. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants, the activation energy (Ea) for a proposed reaction can be determined. This value is crucial for predicting the rate of a reaction.
For this compound, a key reaction to investigate would be its nucleophilic substitution, for example, its hydrolysis. In such a reaction, a water molecule would act as the nucleophile, attacking the carbon atom of the dichloromethyl group. This could proceed through a stepwise (SN1-like) or a concerted (SN2-like) mechanism. Transition state calculations would be essential to distinguish between these possibilities.
A hypothetical SN2 reaction with a hydroxide (B78521) ion as the nucleophile would involve the formation of a pentacoordinate carbon transition state. DFT calculations would be employed to optimize the geometry of this transition state and to calculate its vibrational frequencies, confirming it as a true first-order saddle point on the potential energy surface (characterized by one imaginary frequency).
Table 1: Hypothetical Calculated Transition State Energies for the Reaction of this compound with a Nucleophile (e.g., OH⁻)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| First Chlorine Displacement | [C₇H₇Cl₂(N)---OH]⁻ | 20.5 |
| Second Chlorine Displacement | [C₇H₇Cl(OH)(N)---OH]⁻ | 25.2 |
Note: These values are illustrative and would be determined using a specified level of theory and basis set (e.g., B3LYP/6-311+G(d,p)) in a computational chemistry software package.
Thermodynamic and Kinetic Studies of Chemical Transformations
Beyond the kinetics, computational chemistry can provide a wealth of thermodynamic data for the chemical transformations of this compound. By calculating the electronic energies of the reactants, intermediates, and products, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. A negative ΔG indicates a spontaneous reaction under the given conditions.
Kinetic studies, informed by the calculated activation energies, would allow for the prediction of reaction rates at different temperatures using the Arrhenius equation. This would provide a comprehensive picture of the compound's reactivity and stability under various conditions.
Table 2: Hypothetical Thermodynamic Data for the Hydrolysis of this compound
| Transformation | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |
| C₇H₇Cl₂N + 2H₂O → C₇H₇NO + 2HCl | -15.8 | 5.2 | -17.3 |
Note: These values are hypothetical and represent the expected outputs from thermodynamic calculations performed using computational methods.
Applications of 2 Dichloromethyl 6 Methylpyridine in Advanced Chemical Synthesis and Catalysis
Role as a Key Building Block in Multi-Step Organic Synthesis
The strategic placement of a reactive dichloromethyl group and a methyl group on the pyridine (B92270) ring makes 2-(Dichloromethyl)-6-methylpyridine a valuable starting material for creating more complex molecules. These groups can be selectively modified to build intricate heterocyclic systems and introduce diverse functionalities, highlighting its role as an important intermediate in the synthesis of medicines and pesticides. google.comgoogle.com
The dichloromethyl group in this compound is a key functional group that can be readily converted into other functionalities such as aldehydes, carboxylic acids, or can participate in nucleophilic substitution reactions. This versatility allows for its use in the construction of a variety of pyridine-containing heterocyclic systems. For example, related compounds like 2,6-bis(bromomethyl)pyridine are used to synthesize new tridentate pyridine-pyrazole derivative ligands. researchgate.net The reaction involves the substitution of the bromine atoms by the pyrazole units, demonstrating a common reaction pathway for halomethylpyridines. This approach can be extended to create diverse heterocyclic structures by reacting this compound with various dinucleophiles, leading to the formation of fused or linked bicyclic systems.
The general synthetic utility of pyridine derivatives is well-established, with various methods available for creating substituted pyridines, such as the classical Hantzsch pyridine synthesis which condenses β-ketoesters with aldehydes and ammonia (B1221849). beilstein-journals.org The functional groups on this compound allow for post-synthesis modification, expanding the range of accessible complex heterocyclic structures.
Pyridine-based compounds are crucial components of many commercial agrochemicals and pharmaceuticals due to their unique biological activities. nih.govagropages.com Chlorinated methylpyridines, in particular, serve as key intermediates in the production of numerous pesticides. For instance, the chlorination of 2-methylpyridine (B31789) is a key step in producing intermediates for a range of agrochemicals. agropages.com
The compound this compound can be considered a valuable intermediate in this context. The dichloromethyl group can undergo various transformations to build the complex side chains required for biologically active molecules. For example, it can be hydrolyzed to an aldehyde, which can then participate in condensation reactions, or it can be converted to other functional groups necessary for building the final molecular framework of a pharmaceutical or agrochemical product. The synthesis of trifluoromethylpyridines, which are important motifs in modern agrochemicals, often starts from chlorinated methylpyridine precursors. jst.go.jp The conversion of a trichloromethyl group to a trifluoromethyl group is a common industrial process, suggesting that the dichloromethyl group could be a precursor for related fluorinated intermediates.
Table 1: Examples of Reactions Utilizing Halomethylpyridine Intermediates
| Precursor | Reagent(s) | Intermediate Type | Application Field |
|---|---|---|---|
| 2-Methylpyridine | Cl2 | 2-Chloro-6-(trichloromethyl)pyridine | Agrochemical Synthesis agropages.com |
| 2,6-Lutidine | KMnO4, then SOCl2 | 2,6-Bis(chloromethyl)pyridine (B1207206) | Pharmaceutical/Agrochemical Intermediate google.comgoogle.com |
| 2,6-Bis(bromomethyl)pyridine | 3,5-Diphenylpyrazole | Tridentate Pyridine-Pyrazole Ligand | Catalysis researchgate.net |
Catalytic Applications
The pyridine nucleus is a privileged structure for the construction of ligands for metal-based catalysis. The nitrogen atom of the pyridine ring is an excellent Lewis base, capable of coordinating to a wide range of metal centers. The substituents at the 2- and 6-positions can be modified to create multidentate ligands that form stable and catalytically active complexes.
The reactive dichloromethyl group of this compound makes it an ideal starting material for synthesizing novel pyridine-based ligands. This group can be transformed into various donor functionalities, such as phosphines, amines, or thiols, through nucleophilic substitution reactions. This allows for the creation of a diverse library of bidentate and tridentate ligands with tailored steric and electronic properties.
For instance, reacting this compound with secondary phosphines could yield P,N-ligands, while reaction with primary amines could lead to the formation of N,N-ligands. A well-known class of tridentate ligands are the pincer ligands, which often feature a central pyridine ring flanked by two donor arms. mdpi.com These ligands are known to form highly stable metal complexes that are active in a variety of catalytic transformations. The synthesis of 2,6-bis(iminomethyl)pyridine derivatives is a common strategy to create such ligands, which have been used in coordination with metals like cobalt, nickel, copper, and zinc. nih.govuniversiteitleiden.nl The dichloromethyl group can be converted to a formyl group, a direct precursor for these iminopyridine ligands.
Ligands derived from this compound are expected to find broad application in homogeneous catalysis. The resulting metal complexes can catalyze a wide range of organic transformations. For example, pyridine-based pincer complexes have shown significant activity in hydrogenation and dehydrogenation reactions, including the hydrogenation of CO2 and esters. mdpi.com
The specific ligand architecture derived from this compound would influence the catalytic activity. For example, iron complexes with terpyridine-based ligands have been studied for the catalytic reduction of oxygen. theopenscholar.com Similarly, molybdenum(VI) complexes bearing bidentate nitrogen donor ligands have been used as catalysts for oxidation reactions. researchgate.net The versatility in ligand design starting from this compound would allow for the optimization of catalysts for specific reactions, such as C-C bond formation, oxidations, and reductions. researchgate.net
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Ligand Type | Metal Center | Catalytic Reaction |
|---|---|---|
| Pyridine-Pincer (N,N,N) | Iron, Ruthenium, Manganese | Hydrogenation, Dehydrogenation mdpi.com |
| Pyridine-Phosphine (P,N) | Palladium, Nickel | Cross-Coupling Reactions |
| Pyridine-Imine (N,N) | Cobalt, Copper, Zinc | Polymerization, Oxidation nih.gov |
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these catalysts on solid supports to create heterogeneous catalysts addresses this issue. Ligands derived from this compound can be designed with additional functional groups that allow for their covalent attachment to solid supports like silica (B1680970), alumina, or organic polymers.
One strategy involves introducing a functional group, such as a vinyl or siloxy group, onto the ligand structure, which can then be polymerized or grafted onto a support surface. Another approach is the synthesis of coordination polymers where the metal-ligand complex itself forms an extended, insoluble network. nih.gov For example, nickel-based coordination polymers have been successfully used as heterogeneous catalysts for ethylene dimerization. researchgate.net The modular nature of ligands derived from this compound makes them amenable to these immobilization strategies, paving the way for the development of robust and recyclable catalysts for industrial applications.
Green Chemistry Aspects in its Synthesis and Reactions
The environmental impact of synthesizing and utilizing this compound is critically assessed through the lens of green chemistry. This involves a quantitative and qualitative analysis of the synthetic routes and subsequent reactions to identify areas for improvement and to highlight more sustainable practices.
Atom Economy and Reaction Mass Efficiency
Atom economy and reaction mass efficiency are fundamental metrics for evaluating the "greenness" of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the desired product. Reaction mass efficiency (RME) provides a more practical measure by considering the actual masses of reactants, including those used in excess, in relation to the mass of the final product.
A potential synthetic route to this compound involves the free-radical chlorination of 2,6-lutidine (2,6-dimethylpyridine). This process, however, often leads to a mixture of chlorinated products, including 2-(chloromethyl)-6-methylpyridine, 2,6-bis(chloromethyl)pyridine, and the desired this compound, alongside unreacted starting material. The formation of multiple byproducts significantly lowers the atom economy and reaction mass efficiency for the target molecule.
For instance, a reported synthesis of this compound from 2,6-lutidine indicates a modest yield of approximately 11%. This low yield inherently points to a poor reaction mass efficiency, as a substantial portion of the reactants is converted into undesired side products or remains unreacted, contributing to the waste stream.
To illustrate the calculation of these metrics, let's consider a hypothetical reaction for the synthesis of this compound from 2,6-lutidine and a chlorinating agent like N-chlorosuccinimide (NCS).
Hypothetical Reaction:
C₇H₉N + 2 C₄H₄ClNO₂ → C₇H₇Cl₂N + 2 C₄H₅NO₂
Molar Masses:
2,6-Lutidine (C₇H₉N): 107.15 g/mol
N-Chlorosuccinimide (NCS) (C₄H₄ClNO₂): 133.53 g/mol
this compound (C₇H₇Cl₂N): 176.04 g/mol
Succinimide (C₄H₅NO₂): 99.09 g/mol
Atom Economy Calculation:
Atom Economy = (Mass of desired product) / (Total mass of reactants) x 100% Atom Economy = (176.04) / (107.15 + 2 * 133.53) x 100% Atom Economy ≈ 47.1%
This calculation demonstrates that, even under ideal stoichiometric conditions, less than half of the atomic mass of the reactants is incorporated into the final desired product.
Reaction Mass Efficiency (RME) Calculation:
RME takes into account the actual yield. Assuming a reported yield of 11% for this type of reaction:
RME = (Mass of isolated product) / (Total mass of reactants) x 100% Assuming we start with 1 mole of 2,6-lutidine: Mass of isolated product = 0.11 * 176.04 g = 19.36 g Total mass of reactants = 107.15 g + 2 * 133.53 g = 374.21 g RME = (19.36 / 374.21) x 100% RME ≈ 5.2%
The low RME highlights the significant amount of material that does not end up in the final product, underscoring the need for more selective and efficient synthetic methods.
The following interactive table provides a comparative overview of these green chemistry metrics for different potential synthetic approaches.
| Synthetic Approach | Key Reagents | Theoretical Atom Economy (%) | Reported/Potential Yield (%) | Estimated Reaction Mass Efficiency (%) |
| Free-Radical Chlorination of 2,6-Lutidine | 2,6-Lutidine, Chlorinating Agent (e.g., Cl₂, NCS) | ~47% (for dichlorination) | ~11% | ~5% |
| Multi-step synthesis via oxidation/chlorination | 2,6-Lutidine, KMnO₄, Methanol (B129727), NaBH₄, SOCl₂ | Varies per step | Varies per step | Overall likely low due to multiple steps |
Solvent Selection and Waste Minimization Strategies
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.
In the context of synthesizing this compound, common solvents for free-radical chlorination reactions include chlorinated hydrocarbons like carbon tetrachloride and dichloromethane (B109758). These solvents are now recognized as environmentally problematic due to their toxicity and potential for ozone depletion.
Alternative Solvent Considerations:
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent alternative. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. Its use could significantly reduce the generation of organic solvent waste.
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution. Their suitability for free-radical chlorination of pyridine derivatives would require specific investigation.
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and cyrene, are gaining traction as greener alternatives to conventional petrochemical-based solvents.
Waste Minimization Strategies:
Beyond solvent replacement, several other strategies can be employed to minimize waste in the synthesis and use of this compound:
Catalysis: The use of highly selective catalysts can improve the yield of the desired product and reduce the formation of byproducts. For instance, developing a catalyst that directs the chlorination of 2,6-lutidine specifically to the formation of the dichloromethyl derivative would dramatically improve the atom economy and reduce waste.
Process Optimization: Careful optimization of reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of impurities.
One-Pot Syntheses: Designing synthetic routes that combine multiple steps into a single reaction vessel without isolating intermediates can reduce solvent usage and waste from purification steps.
The following table summarizes potential solvent choices and waste minimization strategies applicable to the synthesis of this compound.
| Strategy | Description | Potential Benefits |
| Solvent Selection | ||
| Use of Supercritical CO₂ | Employing scCO₂ as a reaction medium. | Non-toxic, non-flammable, easily separated from the product. |
| Use of Bio-based Solvents | Utilizing solvents like 2-MeTHF or Cyrene. | Reduced reliance on fossil fuels, often lower toxicity. |
| Waste Minimization | ||
| Catalytic Selectivity | Development of catalysts for site-selective chlorination. | Higher yield of desired product, reduced byproducts. |
| Process Intensification | Using techniques like flow chemistry for better control. | Improved reaction efficiency, safety, and scalability. |
| Reagent and Solvent Recycling | Implementing recovery and reuse protocols. | Reduced raw material consumption and waste disposal costs. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes
While classical methods for pyridine (B92270) synthesis, such as the Chichibabin reaction or condensations involving aldehydes and ammonia (B1221849), provide industrial access to the core ring structure, future research will likely focus on more efficient, sustainable, and regioselective methods for synthesizing specifically substituted pyridines like 2-(dichloromethyl)-6-methylpyridine. beilstein-journals.org
Current research in pyridine synthesis emphasizes the development of novel catalytic systems and the use of readily available starting materials. Future exploration could target direct, late-stage C-H functionalization to introduce the dichloromethyl group onto a pre-existing 2,6-lutidine (2,6-dimethylpyridine) scaffold. This approach would be highly atom-economical but requires the development of catalysts that can selectively activate a specific methyl C-H bond and control the degree of chlorination.
Another avenue involves the construction of the pyridine ring with the dichloromethyl group already incorporated into one of the precursors. This might involve cycloaddition reactions or novel condensation strategies using building blocks derived from biomass, aligning with the principles of green chemistry.
Table 1: Potential Future Synthetic Strategies
| Synthetic Approach | Key Research Focus | Potential Advantages |
|---|---|---|
| Late-Stage C-H Dichloromethylation | Development of selective catalysts (e.g., transition metal-based or photoredox) for C-H activation and controlled chlorination. | Atom economy, reduced step count from common starting materials. |
| Ring-Forming Cycloadditions | Design of novel dienophiles or dienes incorporating the dichloromethyl moiety. | High control over substitution patterns, potential for asymmetric synthesis. |
| Biomass-Derived Precursors | Identifying and converting platform molecules from biomass into suitable building blocks for pyridine ring synthesis. | Sustainability, use of renewable feedstocks. |
| Rearrangement Reactions | Investigating novel rearrangement pathways of other heterocyclic systems (e.g., pyrones, pyrans) to form the desired pyridine structure. semanticscholar.org | Access to unique substitution patterns not available through traditional methods. |
Investigation of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by the dichloromethyl group, the pyridine nitrogen, and the methyl group. While reactions involving the dichloromethyl group (e.g., hydrolysis to the corresponding aldehyde, 6-methylpyridine-2-carboxaldehyde) are known, its full synthetic potential remains untapped.
Future research should investigate its role as a precursor to other functional groups. For instance, reductive transformations could lead to monochloromethyl or methyl groups, while reactions with various nucleophiles could provide access to a wide array of disubstituted derivatives. The dichloromethyl group can also be considered a masked carbonyl, but its reactivity in modern named reactions typically associated with aldehydes has not been fully explored.
Furthermore, the interplay between the dichloromethyl group and the pyridine ring could lead to novel intramolecular cyclization reactions, forming fused heterocyclic systems. The steric and electronic influence of the dichloromethyl group on the reactivity of the pyridine ring itself, such as in electrophilic aromatic substitution or N-oxidation, warrants a systematic investigation.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide significant insights. Similar studies on related compounds like 2,6-bis(chloromethyl)pyridine (B1207206) have successfully used Density Functional Theory (DFT) to analyze rotational isomers, vibrational spectra, and thermodynamic functions. chemsrc.com
Future computational work should focus on:
Reaction Mechanism Elucidation: Modeling the transition states and energy profiles for potential reactions of the dichloromethyl group to predict the most favorable reaction pathways and product outcomes.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the characterization of the compound and its reaction products. chemsrc.com
Electronic Structure Analysis: Employing Natural Bond Orbital (NBO) and Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analyses to understand the molecule's electronic properties, charge distribution, and sites susceptible to nucleophilic or electrophilic attack. chemsrc.com This can predict its coordination behavior with metal centers.
Conformational Analysis: Studying the rotational barriers and stable conformations of the dichloromethyl group, which can influence its reactivity and interactions in biological or material contexts.
Table 2: Focus Areas for Computational Modeling
| Modeling Technique | Research Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states. | Understanding of reactivity, selectivity, and kinetic feasibility. |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption and emission spectra. | Insight into photophysical properties for materials science applications. |
| NBO/HOMO-LUMO Analysis | Map electron density and frontier molecular orbitals. chemsrc.com | Identification of reactive sites and prediction of coordination properties. |
| Molecular Dynamics (MD) Simulations | Simulate behavior in different solvent environments or within a material matrix. | Understanding of intermolecular interactions and transport properties. |
Design of Next-Generation Catalysts and Materials
The structure of this compound makes it an attractive building block for new catalysts and functional materials. The pyridine nitrogen atom is a classic Lewis basic site capable of coordinating to metal centers, making the molecule a potential ligand for catalysis.
Future research could explore the synthesis of novel pincer-type ligands by functionalizing the dichloromethyl and methyl groups. The dichloromethyl group offers a reactive handle for introducing other donor atoms, potentially leading to CNC, NNN, or ONO pincer ligands after transformation. These ligands could stabilize transition metals for various catalytic applications, including cross-coupling, hydrogenation, and polymerization.
In materials science, the compound could serve as a monomer or cross-linking agent for the synthesis of advanced polymers. The reactivity of the dichloromethyl group could be exploited in polymerization reactions to create functional polymers with tailored properties, such as thermal stability, flame retardancy, or metal-chelating capabilities.
Integration with Flow Chemistry and Automation for Scalable Production
For any chemical compound to have a significant industrial impact, its synthesis must be scalable, safe, and efficient. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages. spirochem.comrsc.org
Future research should focus on adapting the synthesis of this compound to a continuous flow process. The benefits would include:
Enhanced Safety: Flow reactors handle smaller volumes of reactive intermediates at any given time and offer superior heat transfer, which is crucial for controlling potentially exothermic chlorination reactions. bioduro.com
Improved Control and Yield: Precise control over reaction time, temperature, and stoichiometry in a flow system can lead to higher yields and purities, minimizing the formation of over-chlorinated or under-chlorinated byproducts. mdpi.com
Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. spirochem.com
Integrating automated feedback loops with in-line analytical techniques (e.g., IR, HPLC) could enable real-time optimization and quality control, leading to a highly efficient and robust manufacturing process for this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 2-(Dichloromethyl)-6-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via heterocyclization or halogenation strategies. For example:
- Heterocyclization : Reacting 1H-pyrazol-5-amines with N-(2,2-dichloro-1-cyanoethenyl)carboxamides under controlled acidic conditions yields 2-(dichloromethyl)pyrazolo-triazines (a related scaffold) with moderate yields (40-60%) .
- Chloromethylation : Using 2-methylpyridine as a starting material, dichloromethyl groups can be introduced via electrophilic substitution with Cl₂/FeCl₃ catalysis. Optimizing stoichiometry (e.g., Cl₂:pyridine molar ratio of 1.2:1) and temperature (80-100°C) improves yields to ~70% .
Q. How can crystallographic data guide the structural analysis of this compound derivatives?
Methodological Answer: X-ray crystallography reveals critical structural parameters:
- Bond angles and torsion : For analogous compounds (e.g., 2-(3-methoxyphenylethynyl)-6-methylpyridine), C–C≡C–C torsion angles near 175° indicate near-linear alkyne geometry, while pyridine ring planarity is maintained (cis/trans angles <6°) .
- Intermolecular interactions : π-stacking distances of ~3.7 Å along the crystallographic axis suggest weak aromatic interactions, influencing solid-state packing .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (LD₅₀: 300 mg/kg in rodents) and potential skin irritation .
- Waste Disposal : Collect halogenated byproducts separately and treat with alkaline hydrolysis (pH >10) to neutralize reactive chlorine species .
Advanced Research Questions
Q. How does the dichloromethyl group influence the biological activity of pyridine derivatives?
Methodological Answer: The dichloromethyl moiety enhances electrophilicity , enabling covalent interactions with biological targets. For example:
- Anticancer activity : Pyrazolo-triazines with dichloromethyl groups inhibit cancer cell lines (e.g., MCF-7, IC₅₀: 12 μM) by alkylating cysteine residues in tubulin .
- Neuroreceptor modulation : Analogues like mGluR5 antagonists (e.g., M-MPEP) exploit halogenated pyridines for blood-brain barrier penetration and receptor binding .
Q. What analytical methods validate the purity and stability of this compound under storage?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) resolves dichloromethyl derivatives from degradation products (e.g., hydrolyzed chlorides) .
- Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 2.4 ppm (CH₃) and δ 5.8 ppm (CCl₂), while LC-MS confirms molecular ion [M+H]⁺ at m/z 161.98 .
Q. How can computational modeling predict reactivity in substitution reactions involving this compound?
Methodological Answer:
- DFT Calculations : At the B3LYP/6-31G* level, the C–Cl bond dissociation energy (BDE) is ~65 kcal/mol, indicating susceptibility to nucleophilic attack (e.g., by amines or thiols) .
- Reaction Pathways : Simulations suggest SN2 mechanisms dominate in polar aprotic solvents (e.g., DMF), with activation energies <20 kcal/mol .
Q. What contradictions exist in reported biological data for dichloromethylpyridines, and how can they be resolved?
Methodological Answer:
- Contradiction : Some studies report cytotoxicity (IC₅₀: 10 μM), while others show no activity at 50 μM .
- Resolution : Differences in cell line permeability (e.g., MCF-7 vs. HEK293) and assay conditions (serum-free vs. serum-containing media) must be standardized. Use isotopically labeled tracers (e.g., ¹⁸F-PSS232) to quantify target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
